molecular formula C6H4Cl2N4S B580236 4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 1037479-36-9

4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B580236
CAS No.: 1037479-36-9
M. Wt: 235.086
InChI Key: OTUMETGAACPORE-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by the presence of chlorine atoms at the 4 and 6 positions, and a methylthio group at the 3 position of the pyrazolo[3,4-D]pyrimidine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloropyrimidine with a methylthio-substituted hydrazine derivative. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under reflux conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrazolopyrimidines with various functional groups replacing the chlorine atoms.

    Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.

    Reduction: Reduced pyrazolopyrimidine derivatives.

Scientific Research Applications

4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Chemical Biology: Employed in the design of chemical probes and inhibitors for various biological targets.

    Pharmaceutical Industry: Explored as a lead compound in drug discovery programs for the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-(methylthio)pyrimidine
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
  • 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid

Uniqueness

4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern and the presence of the pyrazolo[3,4-D]pyrimidine ring system. This structural uniqueness imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its ability to undergo diverse chemical reactions and its potential as a versatile scaffold in drug discovery further highlight its significance in medicinal chemistry.

Properties

IUPAC Name

4,6-dichloro-3-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4S/c1-13-5-2-3(7)9-6(8)10-4(2)11-12-5/h1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUMETGAACPORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671945
Record name 4,6-Dichloro-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037479-36-9
Record name 4,6-Dichloro-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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